molecular formula C12H28N3O3P B14513064 Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate CAS No. 62679-48-5

Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate

Cat. No.: B14513064
CAS No.: 62679-48-5
M. Wt: 293.34 g/mol
InChI Key: MHCJNVGLLYETRQ-UHFFFAOYSA-N
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Description

Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate typically involves the reaction of diethylamine with a phosphorylating agent, followed by the introduction of a carbamate group. One common method involves the use of chlorophosphines and Grignard reagents. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .

Mechanism of Action

The mechanism of action of Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. The phosphoryl group plays a crucial role in these interactions, often forming covalent bonds with nucleophilic residues in the enzyme active site .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate include other organophosphorus compounds such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

62679-48-5

Molecular Formula

C12H28N3O3P

Molecular Weight

293.34 g/mol

IUPAC Name

ethyl N-[bis(diethylamino)phosphorylmethyl]carbamate

InChI

InChI=1S/C12H28N3O3P/c1-6-14(7-2)19(17,15(8-3)9-4)11-13-12(16)18-10-5/h6-11H2,1-5H3,(H,13,16)

InChI Key

MHCJNVGLLYETRQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(CNC(=O)OCC)N(CC)CC

Origin of Product

United States

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